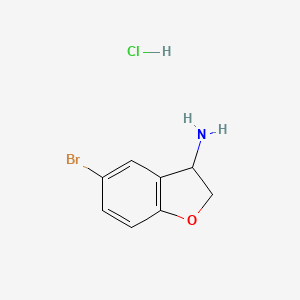

1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one is a chemical compound with the CAS Number: 50342-17-1. It has a molecular weight of 229.07 and its IUPAC name is 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one involves the reaction of 1-(2-Hydroxy-4-methylphenyl)ethan-1-one with bromine in chloroform at -12°C under a nitrogen atmosphere . The reaction mixture is stirred for 1 hour, then poured into water and diluted with dichloromethane (DCM). The organic layer is washed with water, 10% sodium thiosulfate, and brine, then dried over anhydrous sodium sulfate (Na2SO4) and concentrated in vacuo to give the crude compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the phenyl ring, a hydroxy group attached to the second carbon, and a methyl group attached to the fifth carbon .Physical And Chemical Properties Analysis

This compound has a density of 1.508g/cm3 . It is soluble, with a solubility of 0.0986 mg/ml . The compound’s LogP values, which indicate its lipophilicity, range from 2.16 to 2.86 . It has a high gastrointestinal absorption and is BBB permeant .Scientific Research Applications

Synthesis and Characterization

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one serves as a key intermediate in the synthesis of complex organic molecules due to its reactive bromo and keto groups. A notable application includes its use in the preparation of novel organic compounds with potential antimicrobial activities. For instance, it has been synthesized and characterized alongside other derivatives, showcasing its role in the development of compounds with significant biological activities (Sherekar, Kakade, & Padole, 2021).

Crystal Structure Analysis

The compound also plays a crucial role in the field of crystallography, where its derivatives have been analyzed to understand their molecular and crystal structures better. Such studies are fundamental for designing drugs with improved efficacy and reduced side effects. An example is the synthesis and crystal structure analysis of a bromo derivative of 2-acetyl-1-naphthol, which helps in understanding the molecular packing and hydrogen bonding interactions within the crystal lattice (Patil, Pathan, & Zangade, 2021).

Organic Synthesis Building Block

Furthermore, 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one is investigated as a versatile building block in organic synthesis, enabling the construction of various complex molecules. This utilization underscores its significance in synthetic organic chemistry, where it aids in the development of novel synthetic routes and the exploration of new chemical reactions (Westerlund, Gras, & Carlson, 2001).

Development of Novel Compounds

The compound's derivatives have been synthesized and explored for different applications, including the study of their biological activities and potential as corrosion inhibitors. These studies highlight the broad spectrum of research where 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one derivatives contribute to the advancement of science and technology. For example, novel 4-(3-Bromo-2-hydroxy-5-methylphenyl)-1,3-Dithiol-2-ylidene derivatives have been synthesized, showcasing the compound's utility in creating new materials with potential applications in various industries (Gorodea, Sandu, & Sarbu, 2017).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one involves the conversion of 4-bromo-2-hydroxy-5-methylbenzaldehyde to the corresponding 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol, which is then oxidized to the ketone using an oxidizing agent.", "Starting Materials": [ "4-bromo-2-hydroxy-5-methylbenzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-hydroxy-5-methylbenzaldehyde to 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol using sodium borohydride in acetic acid", "Step 2: Oxidation of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol to 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one using sodium hydroxide and hydrogen peroxide" ] } | |

CAS RN |

1020253-81-9 |

Product Name |

1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one |

Molecular Formula |

C9H9BrO2 |

Molecular Weight |

229.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.